Cyclobenzaprine N-Oxide
CAS No.: 6682-26-4
VCID: VC21331946
Molecular Formula: C20H21NO
Molecular Weight: 291.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Cyclobenzaprine N-Oxide is a compound derived from the oxidation of cyclobenzaprine, a muscle relaxant used to treat muscle spasms. The compound has the CAS number 6682-26-4 and a molecular formula of C20H21NO, with a molecular weight of 291.39 g/mol . It is recognized as a metabolite of cyclobenzaprine hydrochloride, which is extensively metabolized in the liver through various pathways . Synthesis and DegradationCyclobenzaprine N-Oxide is formed through the oxidation of cyclobenzaprine. This process involves the oxidation of the tertiary amine group, which is a common pathway in the degradation of similar compounds . The degradation mechanisms of cyclobenzaprine have been studied extensively using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which helps identify various oxidation products, including epoxides and N-oxides . Applications and ResearchWhile Cyclobenzaprine N-Oxide itself is not commonly used as a therapeutic agent, its study is important for understanding the metabolism and degradation pathways of cyclobenzaprine. This knowledge can aid in the development of new formulations or in optimizing existing ones to improve drug efficacy and safety . Additionally, research into metabolites like Cyclobenzaprine N-Oxide can provide insights into potential side effects or interactions related to cyclobenzaprine use. Storage ConditionsFor Cyclobenzaprine N-Oxide, storage at a temperature of -20°C is recommended to maintain its stability and purity . This condition is typical for many chemical compounds that are sensitive to temperature variations. |
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CAS No. | 6682-26-4 |
Product Name | Cyclobenzaprine N-Oxide |
Molecular Formula | C20H21NO |
Molecular Weight | 291.4 g/mol |
IUPAC Name | N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide |
Standard InChI | InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3 |
Standard InChIKey | CWVULMRJHWMZLY-UHFFFAOYSA-N |
SMILES | C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-] |
Canonical SMILES | C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-] |
Appearance | White to Off-White Solid |
Melting Point | 75-77°C |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine N-Oxide |
PubChem Compound | 6455374 |
Last Modified | Aug 15 2023 |
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